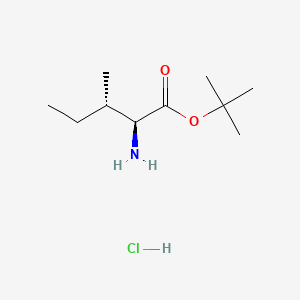
EPOXYCYCLOHEXYLETHYL TERMINATED POLYDIMETHYLSILOXANE, 25-35cs
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EPOXYCYCLOHEXYLETHYL TERMINATED POLYDIMETHYLSILOXANE, 25-35cs, is a specialized silicone compound known for its unique properties and applications. This compound is characterized by its epoxycyclohexylethyl termination, which imparts specific reactivity and functionality. It is commonly used in various industrial and research applications due to its stability, flexibility, and ability to form strong bonds with different substrates .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of EPOXYCYCLOHEXYLETHYL TERMINATED POLYDIMETHYLSILOXANE involves the reaction of polydimethylsiloxane with epoxycyclohexylethyl groups. This process typically requires the use of catalysts and specific reaction conditions to ensure the proper attachment of the epoxy groups to the silicone backbone. The reaction is carried out under controlled temperature and pressure to achieve the desired viscosity and molecular weight .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis in specialized reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The production facilities are equipped with advanced technology to handle the specific requirements of the synthesis, including temperature control, pressure regulation, and catalyst management.
Análisis De Reacciones Químicas
Types of Reactions
EPOXYCYCLOHEXYLETHYL TERMINATED POLYDIMETHYLSILOXANE undergoes various chemical reactions, including:
Oxidation: The epoxy groups can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the epoxy groups, leading to different functional derivatives.
Substitution: The epoxy groups can participate in substitution reactions, forming new compounds with different properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides, while reduction can produce alcohols or other derivatives .
Aplicaciones Científicas De Investigación
EPOXYCYCLOHEXYLETHYL TERMINATED POLYDIMETHYLSILOXANE has a wide range of scientific research applications, including:
Chemistry: Used as a reactive intermediate in the synthesis of various polymers and materials.
Biology: Employed in the development of biocompatible coatings and materials for medical devices.
Medicine: Utilized in drug delivery systems and as a component in medical adhesives.
Industry: Applied in the production of adhesives, sealants, and coatings due to its excellent bonding properties and stability
Mecanismo De Acción
The mechanism of action of EPOXYCYCLOHEXYLETHYL TERMINATED POLYDIMETHYLSILOXANE involves the interaction of its epoxy groups with various substrates. The epoxy groups can form covalent bonds with nucleophiles, leading to strong and stable attachments. This reactivity is crucial for its applications in adhesives, coatings, and other materials .
Comparación Con Compuestos Similares
Similar Compounds
EPOXYPROPOXYPROPYL TERMINATED POLYDIMETHYLSILOXANE: Similar in structure but with different epoxy group positioning.
GLYCIDOXYPROPYL TERMINATED POLYDIMETHYLSILOXANE: Another epoxy-terminated silicone with different reactivity and applications
Uniqueness
EPOXYCYCLOHEXYLETHYL TERMINATED POLYDIMETHYLSILOXANE is unique due to its specific epoxycyclohexylethyl termination, which imparts distinct reactivity and bonding properties. This makes it particularly suitable for applications requiring strong and stable bonds, such as in adhesives and coatings .
Propiedades
Número CAS |
102782-98-9 |
|---|---|
Fórmula molecular |
C19H17NO3 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




